1-Cyclobutyl-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by a five-membered pyrazole ring that contains two nitrogen atoms and a cyclobutyl group attached at the first position. The amine group is located at the fourth position of the pyrazole ring. This compound is notable for its unique structural features, which impart distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. It belongs to the class of pyrazoles, which are known for their diverse biological activities and potential applications in various fields, including drug discovery and organic synthesis .
The synthesis of 1-cyclobutyl-1H-pyrazol-4-amine can be achieved through several methods:
The industrial production may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Techniques such as chromatography may be employed to purify the final product .
1-Cyclobutyl-1H-pyrazol-4-amine has the following structural characteristics:
The compound features a planar pyrazole ring due to electron delocalization, while the cyclobutyl group adds conformational flexibility due to its four-membered structure .
The InChI (International Chemical Identifier) for this compound is:
InChI=1S/C7H11N3/c8-7(9)6-4-5(10)11(6)3-2-1/h4,8H,1-3H2.
1-Cyclobutyl-1H-pyrazol-4-amine can participate in various chemical reactions:
Reactions may utilize:
While detailed physical properties such as melting point or boiling point are not extensively documented, general characteristics include:
Chemical properties suggest that 1-cyclobutyl-1H-pyrazol-4-amine is stable under standard laboratory conditions but may react under specific conditions due to its functional groups .
1-Cyclobutyl-1H-pyrazol-4-amine has several applications in scientific research:
Additionally, similar compounds have been studied for their potential as inhibitors in cancer research, particularly targeting Cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation .
Bioisosteric replacement has emerged as a pivotal strategy for optimizing the pharmacokinetic and binding properties of pyrazole-based pharmacophores. In the context of kinase inhibitor development, researchers have systematically investigated heterocyclic replacements for the meta-position amide substituent on aniline rings in pyrazolo[1,5-a]pyrimidine scaffolds. Crystallographic evidence demonstrates that the 1,2,4-triazole group effectively substitutes the amide while maintaining critical hydrogen bonding interactions with catalytic lysine residues (Lys68 in CSNK2A1) and buried water molecules within the ATP-binding pocket [9].
Systematic structure-activity relationship (SAR) studies reveal that this isosteric replacement enhances kinase binding affinity and improves metabolic stability, albeit with a trade-off in aqueous solubility. The 1,2,4-triazol-4-yl analogue exhibits a 4-fold increase in CSNK2A2 inhibition (IC₅₀ = 0.12 μM) compared to the parent amide compound (IC₅₀ = 0.48 μM). Crucially, antiviral activity against β-coronaviruses like MHV (mouse hepatitis virus) mirrors this enhancement, confirming the biological relevance of this bioisosteric approach [9]. By contrast, isomeric triazole configurations (1,2,3-triazol-5-yl and 1,2,3-triazol-1-yl) show significantly reduced potency, highlighting the electronic and spatial precision required for successful bioisosterism in kinase-targeted therapeutics.
Table 1: Bioisosteric Replacement Impact on CSNK2A2 Inhibition and Antiviral Activity
Bioisostere | CSNK2A2 IC₅₀ (μM) | MHV EC₅₀ (μM) | Key Interactions |
---|---|---|---|
Amide (reference) | 0.48 | 0.53 | H-bonds with Lys68 + H₂O |
1,2,4-Triazol-4-yl | 0.12 | 0.13 | Maintains dual H-bonding |
Sulfone | 0.51 | 0.61 | Single H-bond acceptor |
1,2,3-Triazol-5-yl | 0.31 | 0.41 | Disrupted water network |
Alcohol | >12 | >20 | No significant binding |
The Buchwald–Hartwig amination serves as a cornerstone reaction for constructing C–N bonds in functionalized pyrazole derivatives, including 1-cyclobutyl-1H-pyrazol-4-amine. This palladium-catalyzed cross-coupling enables the efficient introduction of amine groups at the C4 position of the pyrazole ring, which is otherwise challenging via nucleophilic aromatic substitution due to the electron-deficient nature of the heterocycle [1]. Optimized protocols employ Palladium(II) acetate or Pd₂(dba)₃ as precatalysts paired with bulky phosphine ligands (XPhos, RuPhos), which facilitate the reductive elimination step and suppress β-hydride elimination side reactions.
Key reaction parameters include:
For cyclobutyl-containing derivatives, the reaction tolerates the strained cyclobutyl moiety without ring-opening degradation, yielding 1-cyclobutyl-1H-pyrazol-4-amine in >85% purity after standard aqueous workup. The Chan-Lam variant (copper-catalyzed N-arylation) offers a complementary approach under milder conditions, though with narrower substrate scope [7]. Recent advances utilize PEPPSI-type Pd-NHC catalysts to achieve turnover numbers (TON) exceeding 5,000, highlighting potential for industrial-scale synthesis of this versatile building block.
Table 2: Catalyst Systems for Buchwald–Hartwig Amination of 4-Halopyrazoles
Catalyst System | Ligand | Yield (%) | Reaction Time | Temperature |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | XPhos | 92 | 12 h | 90°C |
Pd(OAc)₂/BINAP | BINAP | 78 | 24 h | 100°C |
PEPPSI-IPr | IPr | 95 | 8 h | 80°C |
CuI/L-proline | L-proline | 65 | 36 h | 60°C |
Solvent-free methodologies provide sustainable synthetic routes to 1-cyclobutyl-1H-pyrazol-4-amine while avoiding the environmental and economic drawbacks of organic solvents. One optimized approach involves the condensation of cyclobutanone hydrazones with β-ketonitrile derivatives under mechanical milling conditions. This approach leverages:
For reductive amination protocols, sodium cyanoborohydride (NaBH₃CN) efficiently reduces imine intermediates formed in situ from 1H-pyrazol-4-ones and cyclobutanone. Microwave irradiation accelerates this transformation to 30–45 minutes with yields >90%, compared to 12–24 hours under conventional heating . The solvent-free approach also enables facile catalyst recycling when employing heterogeneous catalysts like Pd/Al₂O₃, significantly reducing heavy metal waste streams. These protocols align with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing E-factors (kg waste/kg product) to <5, contrasting sharply with traditional solvent-based methods (E-factor >25) [8].
Constructing the cyclobutyl-pyrazole linkage requires strategic multi-step sequences to overcome the inherent ring strain and regioselectivity challenges. Two predominant synthetic routes dominate:
Route 1: Hydrazine Cyclocondensation
Route 2: Transition Metal-Catalyzed C–H Functionalization
The cyclocondensation route typically achieves higher overall yields (65–70%) but generates stoichiometric byproducts, while the C–H functionalization approach offers better atom economy despite requiring specialized catalysts. Continuous crystallization techniques have been implemented for final purification to replace chromatography in kilogram-scale productions [10].
Continuous flow technology revolutionizes the manufacturing of 1-cyclobutyl-1H-pyrazol-4-amine by enhancing:
Key transformations like the Buchwald–Hartwig amination achieve 95% conversion in <10 minutes residence time within microreactors (channel diameter: 500 μm) versus hours in batch reactors. Integrated scavenger cartridges (silica-bound thiol, triphenylphosphine) remove residual palladium to <5 ppm without additional unit operations [10]. For high-temperature cyclizations (e.g., pyrazole ring formation), superheated ethanol (150°C at 20 bar) in pressurized silicon carbide reactors suppresses decomposition pathways, boosting yields to 92% compared to 75% in batch mode.
Plant-scale implementations employ cascade flow systems with:
This configuration achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹ with >99.5% purity, demonstrating clear advantages over batch processing for large-scale production campaigns .
Table 3: Flow vs. Batch Process Metrics for Key Synthesis Steps
Reaction Step | Batch Yield (%) | Flow Yield (%) | Time Reduction | Byproduct Reduction |
---|---|---|---|---|
Cyclobutyl hydrazine formation | 82 | 95 | 6x | 8x |
Pyrazole cyclocondensation | 75 | 92 | 12x | 15x |
C4-Amination | 78 | 97 | 20x | 10x |
Global process | 65 (overall) | 85 (overall) | 8x | 12x |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: